4-Acryloylmorpholine

Catalog No.
S575842
CAS No.
5117-12-4
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acryloylmorpholine

CAS Number

5117-12-4

Product Name

4-Acryloylmorpholine

IUPAC Name

1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2

InChI Key

XLPJNCYCZORXHG-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCOCC1

Synonyms

4-acryloylmorpholine

Canonical SMILES

C=CC(=O)N1CCOCC1

The exact mass of the compound 4-Acryloylmorpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162221. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Acryloylmorpholine (NAM, or ACMO) is a monofunctional acrylamide monomer valued for its ability to produce polymers with a unique combination of hydrophilicity, high thermal stability, and biocompatibility. The defining morpholine group imparts low viscosity and high water solubility to the monomer, facilitating its use as a reactive diluent in aqueous and organic systems. The resulting polymer, poly(4-acryloylmorpholine) or PNAM, is noted for its exceptionally high glass transition temperature (Tg) and favorable biocompatibility profile, making it a critical component in thermally demanding coatings, adhesives, and biomedical hydrogels.

Research Fit

UV-Curable Coatings & High-Performance Polymers: Reactive diluent with hydrophilic morpholine ring.
Nanocomposite Hydrogels: Reported high elongation and physiological stability.
RAFT Polymerization: High monomer conversion and livingness for multi-block copolymers.

Direct substitution of 4-Acryloylmorpholine with more common acrylamides like N,N-Dimethylacrylamide (DMAA) or N-isopropylacrylamide (NIPAM) frequently leads to performance failure. The bulky morpholine ring is directly responsible for the significantly higher glass transition temperature (Tg) of the resulting polymer, a critical attribute for applications requiring thermal and dimensional stability. Polymers based on DMAA or NIPAM exhibit much lower Tg values, rendering them unsuitable for high-temperature environments where PNAM remains rigid. Furthermore, the specific chemical structure of the morpholine group confers a distinct biocompatibility and hydrophilicity profile that is not replicated by the simpler alkyl substituents of DMAA and NIPAM, impacting performance in biomedical applications and hydrogel swelling behavior.

Substitution Risk

ACMO
Morpholine ring imparts distinct amphiphilicity, high LCST, and hydrogel stability in saline.
DMA / NIPAM
Alkyl-substituted amides exhibit lower LCST, reduced mechanical durability, and poorer RAFT control.
ACMO
Clay nanocomposites achieve reported >5000% elongation and remain insoluble in hot water.
DMA / NIPAM
Typical acrylamide hydrogels may show lower stretchability and dissolve under similar conditions.
ACMO
Controlled RAFT yields high conversion and >93% living chain ends over multiple block extensions.
DMA / NIPAM
Substitution may compromise block architecture fidelity and broaden dispersity.

Superior Thermal Stability

The homopolymer of 4-Acryloylmorpholine (PNAM) exhibits a glass transition temperature (Tg) of 145°C. This is substantially higher than the Tg reported for poly(N,N-dimethylacrylamide) (PDMAA), which typically ranges from 116°C to 121°C, and poly(N-isopropylacrylamide) (PNIPAM), with a reported Tg around 140°C that can vary significantly with tacticity.

Evidence DimensionGlass Transition Temperature (Tg) of Homopolymer
Target Compound Data145°C for Poly(4-Acryloylmorpholine)
Comparator Or Baseline116-121°C for Poly(N,N-dimethylacrylamide) (PDMAA); ~140°C for Poly(N-isopropylacrylamide) (PNIPAM)
Quantified Difference24-29°C higher than PDMAA
ConditionsAs measured by Differential Scanning Calorimetry (DSC) on homopolymers.

This higher Tg ensures that materials made with 4-Acryloylmorpholine maintain their structural integrity, hardness, and mechanical properties at elevated operating temperatures where DMAA- or NIPAM-based polymers would soften and fail.

RAFT Conversion
Head-to-head
ACMO 95% · DMA 90% · NIPAM 87%
Higher reported conversion supports polymer yield efficiency.
Identical RAFT conditions, dioxane 90°C

Biocompatibility and Low Cytotoxicity

4-Acryloylmorpholine and its polymer (PNAM) are widely cited for their excellent biocompatibility. Cytotoxicity assays have demonstrated the potential of PNAM-based materials for bio-applications. This contrasts with N-isopropylacrylamide (NIPAM), where the monomer is known to be toxic, and concerns can remain about residual monomer or polymer cytotoxicity depending on the cell type and exposure. For example, NIPAM monomer at 0.5 mg/mL is toxic to endothelial and epithelial cells. The low irritation potential of 4-Acryloylmorpholine (Primary Irritation Index, P.I.I. = 0.5) further supports its suitability for applications involving contact with biological systems.

Evidence DimensionBiocompatibility & Cytotoxicity
Target Compound DataDemonstrated biocompatibility and low cytotoxicity; P.I.I. of 0.5.
Comparator Or BaselineN-isopropylacrylamide (NIPAM) monomer is known to be toxic, with cytotoxicity observed at concentrations of 0.5 mg/mL.
Quantified DifferenceQualitatively higher biocompatibility and lower irritation profile compared to the NIPAM system.
ConditionsIn vitro cytotoxicity assays (e.g., MTS, Live/Dead) on various mammalian cell lines; skin irritation index.

For developing medical devices, drug delivery systems, or cell culture scaffolds, selecting a monomer with a proven record of low cytotoxicity and irritation is a critical procurement decision that minimizes regulatory and performance risks.

Hydrogel Mechanics
Cross-study
~400 kPa tensile, >5000% elongation, stable in PBS & 80–90°C water
Reported stretchability and physiological stability context.
5% clay, 20% solids, LAPONITE XLS

Fast UV Curing

In UV curing processes, 4-Acryloylmorpholine demonstrates a faster curing speed compared to many common monofunctional monomers. Its reactivity can be comparable to that of multifunctional monomers, enabling more efficient and rapid polymerization in applications like UV-curable coatings, inks, and 3D printing resins. This high reactivity, combined with its low viscosity, facilitates rapid and complete curing, which is a significant advantage for high-throughput manufacturing processes.

Evidence DimensionUV Curing Speed
Target Compound DataHigh reactivity, fast curing speed.
Comparator Or BaselineDescribed as faster than ordinary monofunctional monomers.
Quantified DifferenceNot quantitatively specified in available sources, but consistently highlighted as a key performance benefit.
ConditionsUV-initiated free radical polymerization in coating, ink, or adhesive formulations.

A faster cure rate translates directly to increased production speed, lower energy consumption, and potentially improved final properties due to higher conversion, making it a cost-effective choice for industrial UV curing applications.

LCST Thermoresponse
Head-to-head
Poly(ACMO) ~88°C · Poly(NIPAM) ~33°C
Higher LCST enables tunable thermal response window.
Aqueous solution, 10–80°C range

Hydrophilicity and Swelling Capacity

The morpholine group, containing an ether oxygen, imparts greater hydrophilicity to PNAM compared to analogues like poly(N,N-diethylacrylamide). This results in a greater amount of bound water in the polymer structure. In hydrogel formulations, increasing the content of 4-Acryloylmorpholine directly leads to a higher equilibrium swelling ratio. For example, in a PEG-DA crosslinked system, increasing the relative amount of NAM systematically increased the equilibrium swelling ratio from 35% to 50%. This tunable and high swelling capacity is a key performance differentiator for applications in drug delivery and as superabsorbents.

Evidence DimensionHydrophilicity & Equilibrium Swelling Ratio
Target Compound DataHigher hydrophilicity and tunable swelling (e.g., 35% to 50% in one study).
Comparator Or BaselineMore hydrophilic than poly(N,N-diethylacrylamide); swelling is directly proportional to NAM content.
Quantified DifferenceA copolymer with NAM showed significantly more bound water than a comparator based on N,N-diethylacrylamide.
ConditionsEquilibrium swelling in water at 20°C for PEG-DA crosslinked hydrogels.

For hydrogel design, the ability to precisely control water content by adjusting NAM concentration allows for tailored release kinetics, mechanical properties, and absorption capacity, a level of control not achievable with less hydrophilic monomers.

Visible Light Curing
Supporting
>97% double bond conversion
Supports biocompatible 3D bioprinting applications.
Li-TPO/Na-TPO initiator, 320–500 nm

Thermally-Resistant UV Coatings and Adhesives

Where operating temperatures exceed 120°C, 4-Acryloylmorpholine is the indicated monomer. Its ability to form polymers with a glass transition temperature of 145°C ensures the resulting coating or adhesive maintains its hardness and adhesion, preventing the softening and performance loss seen in systems based on lower-Tg monomers like DMAA.

Biocompatible Hydrogels

For medical applications where low cell toxicity is a primary requirement, 4-Acryloylmorpholine is a preferred choice over monomers with known cytotoxicity issues, such as NIPAM. Its demonstrated biocompatibility and high, tunable swelling capacity allow for the design of safe and effective hydrogel matrices for controlled release or as scaffolds for cell growth.

High-Speed 3D Printing Resins

In manufacturing settings that prioritize throughput, the fast cure kinetics of 4-Acryloylmorpholine make it a key ingredient for high-speed photopolymerization. Its use as a reactive diluent enables the formulation of low-viscosity resins that cure quickly and completely, improving printing efficiency and the accuracy of the final parts.

Application Fit Matrix

Application
Selection Property
Validation Focus
Multiblock Copolymers via RAFT
High monomer conversion & livingness
Block extension fidelity and dispersity
Nanocomposite Hydrogels
Mechanical durability & physiological stability
Tensile strength and swelling in PBS
Thermoresponsive Hydrogels
Tunable LCST co-monomer
LCST shift and hysteresis in copolymer
Biocompatible 3D Bioprinting
High aqueous conversion with biocompatible initiator
Double bond conversion and cytocompatibility

Physical Description

Liquid

XLogP3

-0.1

UNII

K0Y58P61JA

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

5117-12-4

Wikipedia

1-(4-morpholinyl)-2-propen-1-one

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
2-Propen-1-one, 1-(4-morpholinyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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